3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C19H17FN4O4 and its molecular weight is 384.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, has explored their crystal structures, revealing extensive hydrogen bonding and one-dimensional network formation through short contacts. These findings contribute to the understanding of molecular interactions and structural stability, which are crucial for designing compounds with desired physical and chemical properties (Ullah & Altaf, 2014).
Photophysical Properties
Studies on the photochemistry of related fluoroquinolones, such as ciprofloxacin, have examined their behavior under irradiation, including processes like substitution, decarboxylation, and defluorination. This research provides valuable insights into the stability and reactivity of fluorinated compounds upon exposure to light, which is relevant for the development of photosensitive drugs and materials (Mella, Fasani, & Albini, 2001).
Catalytic Activity
The synthesis and application of novel nanomagnetic reusable catalysts, such as Fe3O4-SA-PPCA for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrate the potential for related compounds to be utilized in catalysis, enhancing the efficiency of chemical reactions and contributing to the development of sustainable and reusable catalytic systems (Ghorbani-Choghamarani & Azadi, 2015).
Antibacterial Activity
The exploration of quinazoline derivatives for their antibacterial properties, as seen in the study of 2,4-diaminoquinazoline series, highlights the pharmaceutical potential of structurally related compounds in combating bacterial infections. Such research paves the way for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Odingo et al., 2014).
Synthesis and Drug Development
Research on the synthesis and evaluation of novel quinolone derivatives, including their pharmacological properties, emphasizes the importance of structural modifications in enhancing drug efficacy and safety. This area of study is crucial for the development of new therapeutic agents with improved performance and reduced side effects (Sheu et al., 1998).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It is known that the substitution at the n-terminal of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, by a heterocyclic ring plays a dominant role in their antiproliferative activity .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetylcholinesterase (ache), which is used for the treatment of alzheimer’s disease .
Pharmacokinetics
The design and development of new drugs with potential antimicrobial activity often consider pharmacokinetic differences .
Result of Action
Similar compounds have shown potent antiproliferative activity on all the carcinoma cells tested .
Action Environment
It is known that the chemical properties, disposition, and biological activities of drugs can be altered by various factors, including the presence of fluorine atom substitution .
Propiedades
IUPAC Name |
6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCISOGEAAQHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.